

# Physicochemical properties of Doxefazepam for research purposes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Doxefazepam

Cat. No.: B1663290

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## An In-depth Technical Guide on the Physicochemical Properties of Doxefazepam

For research, scientific, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental. This guide provides a detailed overview of **Doxefazepam**, a benzodiazepine derivative, focusing on its core chemical and physical characteristics. The information is presented to facilitate research and development applications, with a strong emphasis on experimental methodology.

## Core Physicochemical Properties of Doxefazepam

**Doxefazepam**, a member of the 1,4-benzodiazepine class, possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1][2] It was developed in the 1970s and has been used therapeutically as a hypnotic.[1] The following tables summarize its key physicochemical data for easy reference and comparison.

Table 1: General Physicochemical Identifiers for **Doxefazepam**

| Property            | Value   | Source |
|---------------------|---|--------|
| IUPAC Name          | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one | [1]    |
| CAS Registry Number | 40762-15-0  | [3]    |
| Chemical Formula    | C <sub>17</sub> H <sub>14</sub> ClFN <sub>2</sub> O <sub>3</sub>                    |        |
| Molecular Weight    | 348.76 g/mol  |        |
| Synonyms            | Doxans, SAS-643, N-1-Hydroxyethyl-3-hydroxyflurazepam                               |        |

Table 2: Physical and Solubility Data for **Doxefazepam**

| Property             | Value   | Source |
|----------------------|---|--------|
| Physical Description | Crystals  |        |
| Melting Point        | 138–140 °C  |        |
| Solubility           | - Practically insoluble in water-<br>Soluble in acetone and<br>chloroform- Moderately soluble<br>in ethanol- Slightly soluble in<br>diethyl ether |        |

Table 3: Partition and Dissociation Constants for **Doxefazepam**

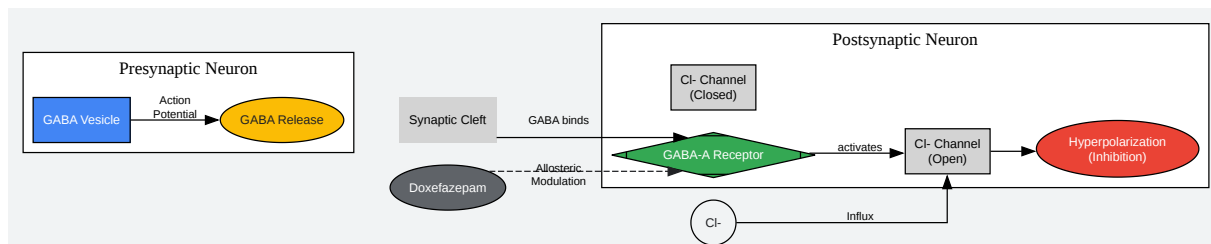
| Property                     | Value   |
|------------------------------|---|
| pKa (Dissociation Constant)  | Data not publicly available. Refer to Experimental Protocols section for determination methods. |
| logP (Partition Coefficient) | Data not publicly available. Refer to Experimental Protocols section for determination methods. |

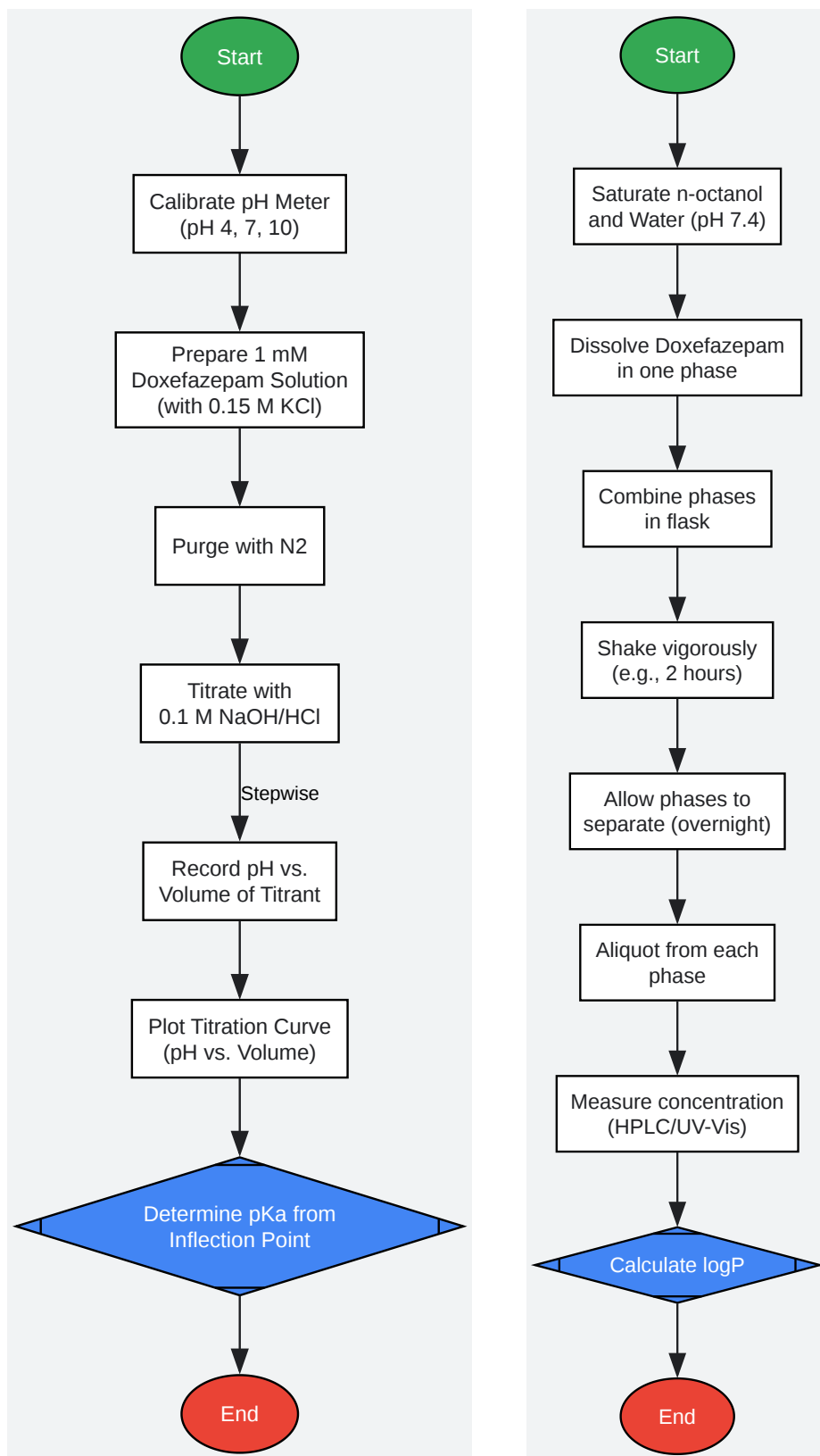
## Spectral Analysis

Spectroscopic data for **Doxefazepam**, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been previously determined. However, the specific spectral data, such as peak frequencies and shifts, are not detailed in publicly accessible literature.

## Mechanism of Action: GABA-A Receptor Modulation

**Doxefazepam**, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the  $\gamma$ -aminobutyric acid (GABA) type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting neuronal firing. **Doxefazepam** enhances the effect of GABA by increasing the frequency of the chloride channel opening, which results in the observed sedative, anxiolytic, and anticonvulsant effects.





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## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

